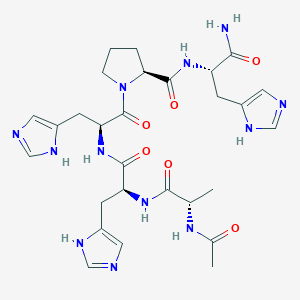
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide is a synthetic peptide compound known for its potential applications in various fields, including biochemistry, medicine, and cosmetics. This compound is composed of a sequence of amino acids, specifically N-acetylated alanine, histidine, proline, and histidinamide, which contribute to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of cosmetic products for skin protection and pigmentation regulation.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, triggering intracellular signaling cascades that lead to various biological effects. For example, it may interact with melanocortin receptors to influence melanin production and skin pigmentation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Hexapeptide-1: Known for its role in skin pigmentation and anti-aging applications.
N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide: Another peptide with similar applications in cosmetics and medicine.
Uniqueness
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic benefits. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
823221-37-0 |
|---|---|
Molekularformel |
C28H38N12O6 |
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H38N12O6/c1-15(36-16(2)41)25(43)38-21(7-18-10-31-13-34-18)26(44)39-22(8-19-11-32-14-35-19)28(46)40-5-3-4-23(40)27(45)37-20(24(29)42)6-17-9-30-12-33-17/h9-15,20-23H,3-8H2,1-2H3,(H2,29,42)(H,30,33)(H,31,34)(H,32,35)(H,36,41)(H,37,45)(H,38,43)(H,39,44)/t15-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
NXVVJGQJTVSLMD-PRMJJDQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


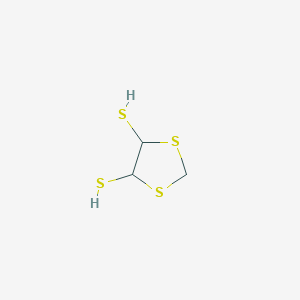
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
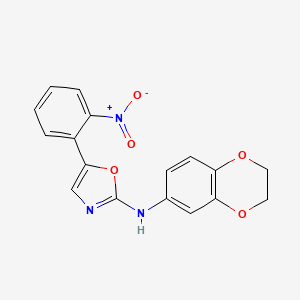
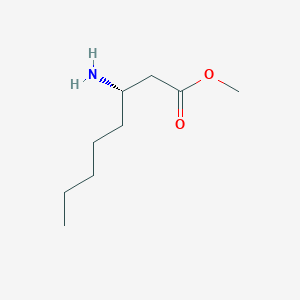
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
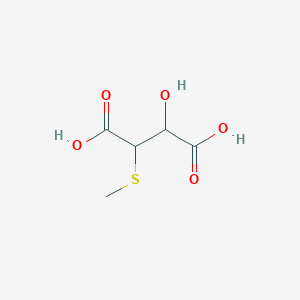
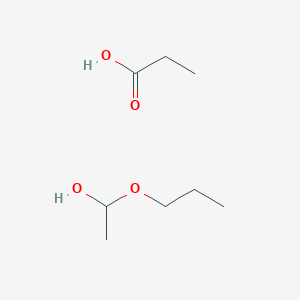
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
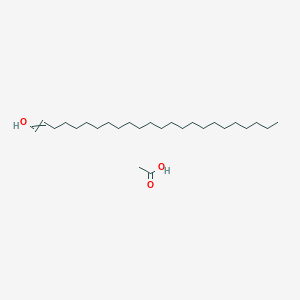
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
